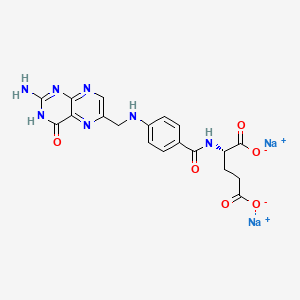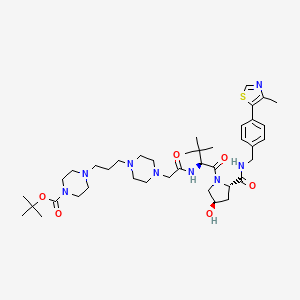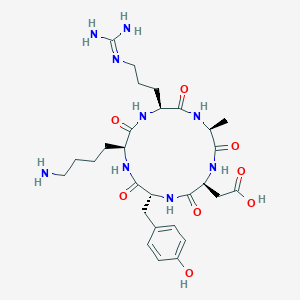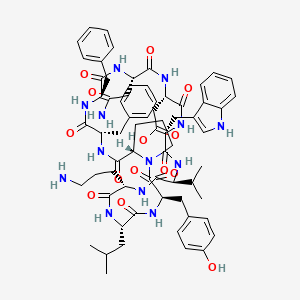
Veldoreotide (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Veldoreotide trifluoroacetate is a synthetic somatostatin analogue that binds to somatostatin receptors 2, 4, and 5. It is primarily used in scientific research to study its pharmacological activity as an agonist of somatostatin receptor 4. Somatostatin is a neuropeptide that inhibits the secretion of various hormones in the human body, such as growth hormone, glucagon, and insulin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of veldoreotide trifluoroacetate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.
Industrial Production Methods
Industrial production of veldoreotide trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography for purification. The final product is lyophilized to obtain a white to off-white solid .
Analyse Des Réactions Chimiques
Types of Reactions
Veldoreotide trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds in the peptide can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: The peptide can undergo substitution reactions at specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Nucleophilic reagents such as sodium azide or cyanogen bromide.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptide with substituted amino acid residues.
Applications De Recherche Scientifique
Veldoreotide trifluoroacetate has several scientific research applications:
Chemistry: Used to study the binding affinity and selectivity of somatostatin receptors.
Biology: Investigates the role of somatostatin receptors in hormone secretion and cell proliferation.
Medicine: Explores potential therapeutic applications in treating neuroendocrine tumors and pain modulation.
Industry: Utilized in the development of new somatostatin analogues for clinical use
Mécanisme D'action
Veldoreotide trifluoroacetate exerts its effects by binding to somatostatin receptors 2, 4, and 5. Upon binding, it activates G-protein-coupled signaling pathways, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate levels. This results in the inhibition of hormone secretion and cell proliferation. The compound also modulates pain by activating somatostatin receptor 4 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octreotide: Another somatostatin analogue that primarily binds to somatostatin receptors 2 and 5.
Pasireotide: Binds to somatostatin receptors 1, 2, 3, and 5.
Lanreotide: Binds to somatostatin receptors 2 and 5.
Uniqueness of Veldoreotide Trifluoroacetate
Veldoreotide trifluoroacetate is unique due to its high potency and efficacy in activating somatostatin receptor 4, in addition to somatostatin receptors 2 and 5. This differentiated activation pattern makes it a valuable tool for studying the specific roles of somatostatin receptor 4 in various physiological processes .
Propriétés
Formule moléculaire |
C62H75F3N12O12 |
|---|---|
Poids moléculaire |
1237.3 g/mol |
Nom IUPAC |
2-[(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3,18-dibenzyl-6-[(1R)-1-hydroxyethyl]-12,15-bis(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,25-octaoxo-1,4,7,10,13,16,19,24-octazacyclooctacos-1-yl]acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C60H74N12O10.C2HF3O2/c1-37(73)54-59(81)70-50(31-39-18-6-3-7-19-39)60(82)72(36-51(62)74)29-15-26-52(75)63-28-14-25-53(76)66-47(30-38-16-4-2-5-17-38)56(78)68-49(33-41-35-65-45-23-11-9-21-43(41)45)58(80)69-48(32-40-34-64-44-22-10-8-20-42(40)44)57(79)67-46(55(77)71-54)24-12-13-27-61;3-2(4,5)1(6)7/h2-11,16-23,34-35,37,46-50,54,64-65,73H,12-15,24-33,36,61H2,1H3,(H2,62,74)(H,63,75)(H,66,76)(H,67,79)(H,68,78)(H,69,80)(H,70,81)(H,71,77);(H,6,7)/t37-,46+,47+,48-,49+,50+,54+;/m1./s1 |
Clé InChI |
KMXURQSBSDDSPX-NTYYTJCMSA-N |
SMILES isomérique |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CCCC(=O)NCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C1C(=O)NC(C(=O)N(CCCC(=O)NCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)




